molecular formula C16H14N2O3 B2445759 N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-39-2

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2445759
CAS RN: 942005-39-2
M. Wt: 282.299
InChI Key: VOCUODNLKVVZCU-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine ring which is a bicyclic compound with a furan ring fused with a pyridine ring. The compound also has a carboxamide group (-CONH2) attached to the pyridine ring and a methoxyphenyl group (a phenyl ring with a methoxy group attached) linked via an amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furo[3,2-b]pyridine ring system, along with the attached functional groups. Techniques like NMR, IR, and mass spectrometry would typically be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic systems. The carboxamide could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .

Scientific Research Applications

  • Kinase Inhibition for Cancer Therapy : A study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential in cancer therapy (Schroeder et al., 2009).

  • Cytotoxicity against Cancer Cells : Another research focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study contributes to the development of novel compounds with potential anticancer properties (Hassan et al., 2014).

  • Anti-inflammatory and Analgesic Agents : Research into novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications in fields like medicinal chemistry could be explored, given the biological activity of similar compounds .

properties

IUPAC Name

N-(4-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-3-8-14-13(17-10)9-15(21-14)16(19)18-11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCUODNLKVVZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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